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Compound of Interest

Compound Name: 2,2-Dimethoxypropane-1,3-diol

Cat. No.: B114664

For Immediate Release

This technical guide provides a detailed overview of the available spectroscopic data for the
compound 2,2-Dimethoxypropane-1,3-diol (CAS No. 153214-82-5). The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis, offering a centralized resource for the characterization of this molecule.

Molecular Structure and Properties
 IUPAC Name: 2,2-dimethoxypropane-1,3-diol

e Molecular Formula: CsH120a4

e Molecular Weight: 136.15 g/mol

e Structure:

Spectroscopic Data Summary

The following sections and tables summarize the available experimental spectroscopic data for
2,2-Dimethoxypropane-1,3-diol. It should be noted that while *H NMR and Mass
Spectrometry data are available, experimental 13C NMR and Infrared (IR) spectroscopy data
are not readily found in publicly accessible databases and literature.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a
molecule, revealing their chemical environment, proximity to other protons, and the overall
connectivity of the molecular structure.

. . . Coupling
Chemical Shift o Integration )
Multiplicity Constant (J) Assighment
() ppm (No. of H)
Hz
3.65 Doublet (d) 4H 4.0 -CH20H
3.27 Singlet (s) 6H N/A -OCHs
Broad Singlet
3.12 2H N/A -OH

(brs)

Table 1: *H NMR Data for 2,2-Dimethoxypropane-1,3-diol. Data acquired at 250 MHz in
CDCls.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight
and elemental composition of a compound.

m/z Ratio lon
137.5 [M+H]*
159.0 [M+Na]*

Table 2: Mass Spectrometry Data for 2,2-Dimethoxypropane-1,3-diol. Data obtained via
lonization System (1S).

Experimental Protocols

The following are generalized, representative protocols for the acquisition of the spectroscopic
data presented. These protocols are based on standard laboratory practices for the analysis of
small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the 2,2-dimethoxypropane-1,3-diol sample
is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform
(CDCI3). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 250 MHz NMR spectrometer is used for the analysis.

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is
shimmed to achieve homogeneity. The *H NMR spectrum is acquired using a standard pulse
sequence.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak of CDCls (6 7.26 ppm).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount
of 2,2-dimethoxypropane-1,3-diol in a suitable volatile solvent, such as methanol or
acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum
is recorded, showing the mass-to-charge ratio of the detected ions.

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]* or
[M+Na]*) to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy (General Protocol)

While specific data for 2,2-dimethoxypropane-1,3-diol is not available, a general protocol for

a liquid sample is as follows:

Sample Preparation: For a neat liquid sample, a single drop is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then applied, and the sample spectrum is acquired over a standard range (e.g.,
4000-400 cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The resulting spectrum is analyzed
for characteristic absorption bands corresponding to the functional groups present in the
molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound, from sample preparation to final data interpretation and structure
elucidation.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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